2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide
Description
This compound features a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3, fused to a 2-oxo-1,2-dihydropyridine ring. The pyridinone moiety is further linked via an acetamide bridge to a 3-methylphenyl group. The 1,2,4-oxadiazole ring is notable for its electron-deficient nature, which enhances metabolic stability and binding affinity in medicinal chemistry contexts . The bromine atom at the para position of the phenyl ring may influence lipophilicity and halogen-bonding interactions, while the 3-methylphenyl acetamide contributes to steric and electronic modulation of the molecule’s pharmacophore.
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-4-2-5-17(12-14)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJXBUXBUWTNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridine ring formation: The pyridine ring can be synthesized via a condensation reaction involving an appropriate aldehyde and ammonia or an amine.
Acetamide linkage: The final step involves coupling the pyridine derivative with the oxadiazole derivative through an acetamide linkage, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyridine ring or the phenyl ring, depending on the conditions.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the acetamide linkage.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives have shown promising anticancer properties. For instance, studies have demonstrated that similar oxadiazole-containing compounds exhibit significant growth inhibition against various cancer cell lines, including glioblastoma and ovarian cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Antimicrobial Properties
The oxadiazole moiety has been associated with antibacterial and antifungal activities. Compounds similar to 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide have been tested for their ability to inhibit Gram-positive and Gram-negative bacteria. The introduction of functional groups like bromine enhances the compound's interaction with microbial enzymes, leading to increased efficacy against resistant strains .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. Oxadiazole derivatives have been studied for their ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making such compounds valuable in treating conditions like arthritis and other inflammatory diseases .
Pharmacokinetics and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that modifications to the compound can enhance its solubility and stability under physiological conditions, which are critical factors influencing its bioavailability .
Case Study 1: Anticancer Efficacy
A study focused on a related oxadiazole derivative demonstrated significant anticancer activity against multiple cell lines. The compound was found to induce apoptosis through mitochondrial pathways, showcasing the potential for developing new cancer therapies based on structural analogs of this compound .
Case Study 2: Antimicrobial Activity
Another investigation into oxadiazole derivatives revealed their effectiveness against both bacterial and fungal strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, suggesting that similar approaches could be applied to optimize this compound for broader spectrum activity .
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and the bromophenyl group could play crucial roles in binding to these targets, while the pyridine and acetamide moieties might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Compound A : 2-{[4-(4-Bromophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide ()
- Core Structure : 1,2,4-Triazole instead of 1,2,4-oxadiazole.
- Molecular Weight : 480.384 g/mol vs. ~493 g/mol (estimated for the target compound).
- Implications : The triazole’s sulfur atom may reduce metabolic stability compared to the oxadiazole’s oxygen, but enhance π-π stacking with aromatic residues in biological targets .
Compound B : 2-{5-[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-Oxopyridin-1(2H)-yl}-N-(4-Ethoxyphenyl)Acetamide ()
- Core Structure: Same 1,2,4-oxadiazole and pyridinone scaffold.
- Substituents : 3-Bromophenyl (meta-bromo) vs. 4-bromophenyl (para-bromo) on the oxadiazole; 4-ethoxyphenyl acetamide vs. 3-methylphenyl.
- Molecular Weight : 495.3 g/mol vs. ~493 g/mol.
- The ethoxy group increases hydrophobicity and electron-donating effects relative to the methyl group .
Compound C : N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-Oxadiazol-3-yl)Pyridin-3-yl)-1-Oxo-1,3,3a,4-Tetrahydrobenzo[b]Oxazolo[3,4-d][1,4]Oxazin-3-yl)Methyl)Acetamide ()
- Core Structure : Fused benzoxazolo-oxazine system with a methyl-substituted oxadiazole.
- Substituents : Methyl group on oxadiazole vs. bromophenyl; complex polycyclic framework.
- The fused ring system may restrict conformational flexibility .
Physicochemical and Spectroscopic Comparisons
NMR Chemical Shifts ()
- Target Compound vs. Triazole Analogs : Chemical shifts in regions corresponding to the oxadiazole (e.g., δ 8.5–9.0 ppm for aromatic protons) differ significantly from triazole-based analogs (δ 7.8–8.3 ppm), reflecting distinct electronic environments .
- Impact of Bromine: The para-bromo substituent in the target compound deshields adjacent protons, causing downfield shifts (~0.3–0.5 ppm) compared to non-halogenated analogs.
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|
| Target Compound | ~493 | 3.8 |
| Compound A | 480.38 | 4.1 |
| Compound B | 495.3 | 4.2 |
| Compound C | ~520 | 2.9 |
*LogP values estimated using fragment-based methods.
The target compound’s lower LogP compared to Compounds A and B suggests improved aqueous solubility, likely due to the oxadiazole’s polarity. Compound C’s fused rings reduce lipophilicity, favoring central nervous system penetration .
Bioactivity and Structure-Activity Relationships (SAR)
While explicit bioactivity data for the target compound is unavailable in the provided evidence, SAR trends can be inferred:
- Oxadiazole vs. Triazole : Oxadiazoles generally exhibit higher metabolic stability due to resistance to enzymatic hydrolysis compared to triazoles .
- Bromophenyl Positioning : Para-bromo substitution (target compound) enhances halogen bonding with protein targets (e.g., kinase ATP pockets), while meta-bromo (Compound B) may optimize steric fit .
Biological Activity
The compound 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.27 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl group enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The antimicrobial activity of similar oxadiazole derivatives has been evaluated against various bacterial strains and fungi. For example:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 15 μg/mL |
| Control (Ciprofloxacin) | E. coli, S. aureus | 5 μg/mL |
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, it was noted that compounds with halogen substitutions (like bromine) often exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
| Study | Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative A | MCF-7 (breast cancer) | 10 |
| Oxadiazole Derivative B | HeLa (cervical cancer) | 8 |
In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Anti-inflammatory Activity
Preliminary investigations into the anti-inflammatory effects of oxadiazole derivatives suggest that they may inhibit key inflammatory pathways. For instance, compounds similar to the target molecule have been shown to reduce levels of pro-inflammatory cytokines in vitro.
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings can inhibit enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes.
- DNA Intercalation : Some studies suggest that oxadiazole derivatives may intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells like cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase ROS levels in cells, leading to oxidative stress and subsequent cell death in tumor cells.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Antimicrobial Properties : A recent study reported that a series of brominated oxadiazoles showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 10 to 20 μg/mL .
- Anticancer Evaluation : In a comparative study involving various oxadiazole derivatives against different cancer cell lines, one derivative exhibited an IC50 value of 7 µM against lung carcinoma cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide, and how is purity ensured?
- Answer : The compound can be synthesized via a multi-step route. A key intermediate, such as the 1,2,4-oxadiazole moiety, is typically formed through cyclization of nitrile derivatives with hydroxylamine. For example, a reflux reaction using ethanol, ammonium acetate, and appropriate precursors (e.g., p-bromoacetophenone) under controlled conditions (10–20 hours) yields intermediates like 6-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitriles . Final purification employs crystallization (e.g., DMF/ethanol mixtures) or chromatography. Purity (>95%) is confirmed via HPLC, NMR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., 4-bromophenyl, oxadiazole ring).
- IR Spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxadiazole and acetamide).
- Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]+) and fragments, ensuring correct molecular weight.
- X-ray Crystallography (if available): Resolves 3D conformation and crystal packing .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Initial screening includes:
- Enzyme Inhibition Assays : Target kinases or proteases linked to diseases (e.g., cancer).
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) may enhance cyclization efficiency .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 2–4 hours vs. 20 hours) .
- Continuous Flow Reactors : Enable scalable production with real-time monitoring .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Answer :
- Substituent Variation : Modify the 4-bromophenyl group (e.g., replace Br with Cl, CF3) to assess electronic effects.
- Oxadiazole Ring Replacement : Test 1,3,4-thiadiazole or triazole analogs for improved metabolic stability.
- Acetamide Modifications : Introduce alkyl/aryl groups on the N-(3-methylphenyl) moiety to enhance target binding .
Q. How does the compound interact with biological targets at the molecular level?
- Answer : Computational docking (e.g., AutoDock Vina) predicts binding modes. The oxadiazole ring may engage in π-π stacking with aromatic residues (e.g., Tyr in kinases), while the acetamide’s NH forms hydrogen bonds with catalytic sites. The 4-bromophenyl group enhances hydrophobic interactions . Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) quantifies binding affinity .
Q. How should researchers address contradictions in reported biological activity data?
- Answer : Discrepancies may arise from:
- Purity Differences : Impurities (e.g., unreacted intermediates) can skew bioassay results. Re-synthesize the compound under stringent conditions .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC) and replicate studies across labs .
Q. What in vitro models are suitable for assessing metabolic stability and toxicity?
- Answer :
- Hepatic Microsomes : Measure CYP450-mediated degradation (t1/2).
- Caco-2 Cells : Evaluate intestinal absorption and permeability.
- hERG Assay : Screen for cardiac toxicity risks via potassium channel inhibition .
Methodological Notes
- Key Challenges : Balancing oxadiazole ring stability with reactivity during functionalization; optimizing bioavailability without compromising target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
